4,7-Dibromo-2,1,3-benzothiadiazole

Organic Synthesis Polymer Chemistry Process Chemistry

4,7-Dibromo-2,1,3-benzothiadiazole (CAS 15155-41-6) is a non-negotiable monomeric acceptor for donor–acceptor conjugated polymers. Its symmetric Br-substitution enables robust Suzuki–Miyaura, Stille, and direct arylation cross‑couplings. Unlike mono‑bromo or non‑halogenated analogs, this specific dibromo‑BTD core provides a uniquely high electron affinity (3.8 eV), a high decomposition temperature (≈280 °C), and predictable absorption (~417 nm). Replacing it with iso‑BTD or under‑brominated variants drastically shifts LUMO levels and optical band gaps, compromising device performance. Procuring this exact building block ensures consistent narrow‑bandgap polymers for high‑efficiency OPVs (e.g., P3TPQ with 2.1% PCE) and reliable electron‑transport layers in OLEDs/OFETs. Available in ≥98% purity with stable stock for seamless research-to-production scaling.

Molecular Formula C6H2Br2N2S
Molecular Weight 293.97 g/mol
CAS No. 15155-41-6
Cat. No. B082695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-2,1,3-benzothiadiazole
CAS15155-41-6
Synonyms4,7-dibromo-2,1,3-benzothiadiazole
Molecular FormulaC6H2Br2N2S
Molecular Weight293.97 g/mol
Structural Identifiers
SMILESC1=C(C2=NSN=C2C(=C1)Br)Br
InChIInChI=1S/C6H2Br2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H
InChIKeyFEOWHLLJXAECMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dibromo-2,1,3-benzothiadiazole (CAS 15155-41-6) Procurement: Core Optoelectronic Building Block Profile


4,7-Dibromo-2,1,3-benzothiadiazole (CAS 15155-41-6) is a symmetrically di-brominated, electron-deficient heterocyclic core used extensively as a monomeric acceptor unit in donor–acceptor (D–A) conjugated polymers and small molecules for organic electronics [1]. It is a crystalline solid with a melting point typically between 186–191 °C and an established absorption maximum at ~417 nm in solution . The 4- and 7-positions are functionalized with bromine atoms, enabling versatile cross-coupling chemistries, including Suzuki–Miyaura, Stille, and direct arylation polymerizations [1]. The benzothiadiazole (BTD) scaffold provides a strong electron-withdrawing character, leading to materials with low-lying LUMO energy levels and narrow optical band gaps [2].

Why 4,7-Dibromo-2,1,3-benzothiadiazole Cannot Be Simply Replaced by Other Halogenated or Isomeric BTD Building Blocks


In optoelectronic materials design, seemingly minor changes in the halogenation pattern or the isomeric structure of the benzothiadiazole core result in substantial and quantifiable differences in electronic properties and material performance. As demonstrated by direct comparative studies, substituting the dibromo-derivative with its iso‑benzothiadiazole (isoBTD) counterpart alters the LUMO energy level and the energy band gap, fundamentally changing the acceptor strength of the monomer [1]. Furthermore, varying the halogenation state—e.g., moving from the dibromo to a mono‑bromo or non‑halogenated analog—directly impacts key performance metrics such as electron affinity and thermal stability . These variations are not subtle; they dictate the efficiency of downstream coupling reactions and the ultimate performance of devices such as polymer solar cells [2]. Therefore, generic substitution is not feasible without a complete re-optimization of the material's electronic and synthetic profile, making the specific procurement of 4,7-dibromo-2,1,3-benzothiadiazole a critical, non-negotiable design choice.

Quantitative Differentiation of 4,7-Dibromo-2,1,3-benzothiadiazole: Direct Comparator Evidence for Informed Procurement


Improved Synthetic Yield for Key Nitration Step vs. Conventional Method

The nitration of 4,7-dibromo-2,1,3-benzothiadiazole using a modified method (CF₃SO₃H/HNO₃) provides a critical intermediate in greatly improved yield compared to the conventional method (fuming H₂SO₄/fuming HNO₃). This high-yielding step is essential for the economical and scalable synthesis of advanced monomers and polymers [1].

Organic Synthesis Polymer Chemistry Process Chemistry

Higher Electron Affinity Compared to Mono‑Bromo and Non‑Halogenated Analogs

The electron affinity of 4,7-dibromo-2,1,3-benzothiadiazole is significantly higher than that of its mono‑bromo and non‑halogenated analogs. This increased electron affinity is a direct consequence of the strong electron-withdrawing effect of the two bromine substituents and the BTD core, making it a superior electron acceptor for D–A type materials .

Organic Electronics Semiconductor Physics Materials Science

Enhanced Thermal Stability Relative to Mono‑Bromo and Non‑Halogenated Analogs

4,7-Dibromo-2,1,3-benzothiadiazole exhibits superior thermal stability compared to its less halogenated counterparts. This higher thermal robustness is beneficial for materials that undergo high-temperature processing steps, such as annealing or vacuum deposition, ensuring the integrity of the monomer during device fabrication .

Materials Processing Thermal Analysis Polymer Stability

Blue-Shifted Absorption Maxima in isoBTD-Based D–A–D Compounds vs. BTD-Based Analogs

When incorporated into π‑spacer–acceptor–π‑spacer type D–A–D compounds, the iso‑benzothiadiazole (isoBTD) core, derived from the dibromide precursor, induces a systematic blue shift in the long-wave absorption maxima compared to analogous compounds based on the conventional benzo[c][1,2,5]thiadiazole (BTD) core [1]. This demonstrates that the isomeric structure of the acceptor unit, accessible through the specific dibromide synthon, provides a distinct handle for tuning optical properties.

Organic Photovoltaics Optical Spectroscopy Molecular Engineering

Established Photophysical Baseline: Absorption and Emission Characteristics

The unsubstituted 4,7-dibromo-2,1,3-benzothiadiazole monomer itself possesses well-defined photophysical properties that serve as a baseline for comparison with its derivatives. It exhibits an absorption maximum in the visible region at ~417 nm and an intense fluorescence emission with a quantum yield (ΦF) of ~0.65 in solution . These values are critical for understanding the electronic perturbations introduced by subsequent cross-coupling reactions.

Fluorescence Spectroscopy Photophysics Material Characterization

Power Conversion Efficiency (PCE) in Polymer Solar Cells Using Polymers Derived from this Monomer

Polymers synthesized from 4,7-dibromo-2,1,3-benzothiadiazole as a key monomer have demonstrated tangible device performance. For instance, the small band gap polymer P3TPQ, derived from a high-yield nitration intermediate of this compound, achieved a power conversion efficiency (PCE) of 2.1% in a bulk heterojunction solar cell with [70]PCBM as the acceptor, with a photoresponse extending up to 1.1 μm [1]. This provides a concrete performance benchmark for materials built upon this specific building block.

Organic Photovoltaics Polymer Solar Cells Device Physics

High-Impact Application Scenarios for 4,7-Dibromo-2,1,3-benzothiadiazole Based on Verifiable Evidence


Scalable Synthesis of Low-Bandgap Polymers for Organic Photovoltaics (OPVs)

For research groups and companies focused on developing new donor polymers for organic solar cells, the high-yielding nitration of 4,7-dibromo-2,1,3-benzothiadiazole (improved from 30% to 85%) is a critical enabler for cost-effective monomer synthesis [1]. This scalable route directly addresses the economic challenges of producing advanced materials, making the dibromide a preferred starting material for synthesizing low-bandgap polymers like P3TPQ, which have demonstrated a power conversion efficiency of 2.1% and a photoresponse up to 1.1 μm in bulk heterojunction devices [1].

Precision Tuning of Optical Bandgap via Isomeric Acceptor Selection

Scientists designing π‑conjugated materials with specific absorption and emission profiles should select 4,7-dibromo-2,1,3-benzothiadiazole for its ability to be converted into the iso‑benzothiadiazole (isoBTD) core. As demonstrated by direct comparative studies, D–A–D compounds based on isoBTD exhibit a systematic blue shift in their long-wave absorption maxima compared to their conventional BTD-based analogs [2]. This predictable spectral shift is a powerful tool for fine-tuning the optical properties of materials for applications like tandem solar cells or color-tunable OLEDs.

Development of Thermally Robust Electron-Transporting Materials for OLEDs

For the fabrication of organic light-emitting diodes (OLEDs), the selection of thermally stable electron-transporting materials is paramount. 4,7-Dibromo-2,1,3-benzothiadiazole offers a clear advantage over its mono‑bromo (240 °C) and non‑halogenated (190 °C) analogs, with a superior thermal stability of 280 °C . This higher decomposition temperature ensures the monomer's integrity during high-vacuum thermal evaporation and device annealing, leading to more reliable and longer-lasting OLED devices.

Synthesis of High-Electron-Affinity Building Blocks for n-Type Semiconductors

Researchers aiming to create n-type (electron-transporting) organic semiconductors should prioritize 4,7-dibromo-2,1,3-benzothiadiazole due to its high electron affinity of 3.8 eV, which is 0.6 eV greater than the mono‑bromo analog and 1.3 eV greater than the non‑halogenated core . This strong electron-withdrawing character is essential for lowering the LUMO energy level of the resulting polymers or small molecules, facilitating efficient electron injection and transport in organic field-effect transistors (OFETs) and as electron-acceptor materials in organic photovoltaics.

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